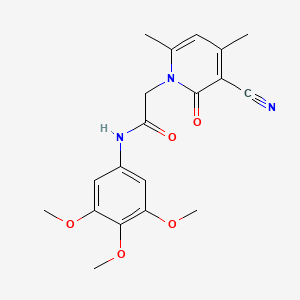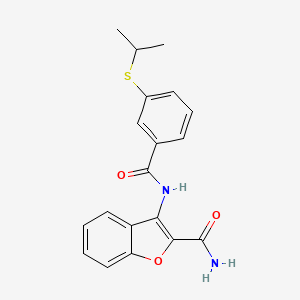![molecular formula C7H7BrF2O2 B2566501 2-(3-ブロモ-1-ビシクロ[1.1.1]ペンタニル)-2,2-ジフルオロ酢酸 CAS No. 2408958-11-0](/img/structure/B2566501.png)
2-(3-ブロモ-1-ビシクロ[1.1.1]ペンタニル)-2,2-ジフルオロ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-1-bicyclo[111]pentanyl)-2,2-difluoroacetic acid is a compound that features a unique bicyclo[111]pentane scaffold
科学的研究の応用
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and strain of the bicyclo[1.1.1]pentane core make it useful in the design of molecular rods, rotors, and other supramolecular structures.
Chemical Biology: The compound can be used as a probe to study the effects of molecular strain and rigidity on biological systems.
作用機序
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives, which this compound is a part of, are increasingly relevant in medicinal chemistry discovery research because of their role as bio-isosteres .
Mode of Action
Bcp derivatives have been used successfully as a para-disubstituted benzene replacement, making them a highly valuable pharmacophore .
Biochemical Pathways
Bcp derivatives have been shown to engage in polarity-matched borylation, a process that could potentially affect various biochemical pathways .
Pharmacokinetics
Successful drug discovery efforts often rely on potent drugs presenting good activity/affinity towards the target of interest as well as satisfactory admet parameters .
Result of Action
Bcp derivatives have been shown to undergo direct c–h insertion without losing the integrity of their carbocyclic framework .
Action Environment
The strategy of increasing three-dimensional space to alleviate shortcomings has led to the incorporation of bcps .
生化学分析
Biochemical Properties
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to act as a bioisostere, replacing phenyl rings in drug molecules to improve their pharmacokinetic properties . It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific enzyme and reaction conditions . The nature of these interactions is primarily based on the compound’s ability to fit into enzyme active sites and form stable complexes with them .
Cellular Effects
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell function by interacting with key signaling molecules and transcription factors . For example, it may inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form stable complexes with enzymes, either inhibiting or activating them depending on the specific enzyme and reaction conditions . It can also interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These interactions are primarily driven by the compound’s unique structural properties, which allow it to fit into enzyme active sites and form stable complexes with them .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical and cellular effects . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects can vary depending on the specific experimental conditions and the concentration of the compound used .
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in gene expression, cell signaling pathways, and metabolic activity . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs . These effects are dose-dependent and can vary depending on the specific animal model used .
Metabolic Pathways
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes in the liver and other tissues, leading to the formation of various metabolites . These metabolites can have different biochemical and cellular effects, depending on their specific structures and properties . The compound’s interactions with metabolic enzymes can also influence its overall pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion .
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments and tissues . The compound’s high passive permeability and water solubility also facilitate its transport across cell membranes and its distribution within the body . These properties are important for its potential use in drug development, as they can influence its overall pharmacokinetic and pharmacodynamic profiles .
Subcellular Localization
The subcellular localization of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical and cellular effects . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence metabolic activity and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents onto the bicyclo[1.1.1]pentane framework . This method is advantageous due to its versatility and efficiency in producing a wide range of 1,3-difunctionalized bicyclo[1.1.1]pentane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar strategies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bicyclo[1.1.1]pentane core or the difluoroacetic acid moiety.
Addition Reactions: The strained bicyclo[1.1.1]pentane ring can react with electrophiles and nucleophiles, leading to ring-opening or functionalization at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the addition of cyanogen bromide to the bicyclo[1.1.1]pentane core can yield various substituted derivatives .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound featuring the bicyclo[1.1.1]pentane core, used in similar applications.
2-Substituted Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for aryl rings and have similar applications in drug discovery.
Uniqueness
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is unique due to the presence of both the bromine and difluoroacetic acid moieties, which provide additional functionalization options and potential for diverse chemical reactivity. This combination of features makes it a versatile compound for various scientific research applications.
特性
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2O2/c8-6-1-5(2-6,3-6)7(9,10)4(11)12/h1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQVGRAKJWUJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566425.png)


![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)

![3-fluoro-5-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2566432.png)



![(2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2566438.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)

